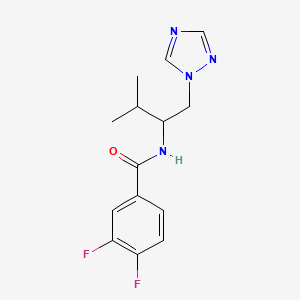

3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O/c1-9(2)13(6-20-8-17-7-18-20)19-14(21)10-3-4-11(15)12(16)5-10/h3-5,7-9,13H,6H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJFJFOFWGLTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the triazole moiety: This can be achieved by reacting an appropriate alkyl halide with 1H-1,2,4-triazole under basic conditions.

Introduction of the difluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluorophenyl group is coupled with a halogenated benzamide precursor in the presence of a palladium catalyst.

Final coupling: The triazole-containing intermediate is then coupled with the difluorophenyl benzamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. The incorporation of the 1,2,4-triazole ring into the structure of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide enhances its bioactivity against a range of pathogens. Research indicates that derivatives of triazoles can exhibit significant activity against bacteria and fungi, making them promising candidates for antibiotic development .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The compound's structural features may allow it to interact with specific biological targets involved in cancer progression. Studies have shown that certain triazole-based compounds demonstrate cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimalarial Research

The synthesis of new triazole derivatives has been directed towards developing antimalarial agents. The structural modifications in compounds like 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can lead to enhanced efficacy against malaria-causing parasites by targeting specific metabolic pathways .

Agricultural Applications

Fungicides and Herbicides

The triazole ring is a common feature in agricultural chemicals, particularly fungicides. Compounds similar to 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide are being explored for their potential as fungicides due to their ability to inhibit fungal growth and reproduction. They may act by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Material Science

Polymer Chemistry

In material science, derivatives of triazoles are being studied for their properties in polymer chemistry. The incorporation of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide into polymer matrices can enhance thermal stability and mechanical properties. This can lead to the development of advanced materials with tailored characteristics for specific applications such as coatings and composites .

Case Study 1: Antimicrobial Evaluation

A study conducted on various triazole derivatives demonstrated that compounds with similar structures to 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were screened for Minimum Inhibitory Concentration (MIC), revealing promising candidates for further development as antimicrobial agents .

Case Study 2: Anticancer Screening

In another research effort focusing on anticancer activity, a series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications at specific positions on the triazole ring could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its antifungal activity, the compound likely inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The triazole moiety is known to bind to the heme iron of cytochrome P450 enzymes, which are involved in ergosterol biosynthesis.

Comparison with Similar Compounds

Core Structural Similarities and Variations

Key Structural Features :

- Benzamide backbone : Common across all compared compounds.

- Fluorinated aryl groups : Present in 3,4-difluoro or 2,4-difluoro configurations.

- Heterocyclic substituents : Triazole, imidazole, or benzothiazole groups.

Notable Differences:

- Substituent complexity: For example, the compound in includes a tetrahydronaphthalen-2-yl group and a hydroxyamino-oxo chain, which may influence binding to hydrophobic enzyme pockets .

- Functional groups : Ureido (), pyrimidine (), and benzothiazole () substituents diversify pharmacological profiles.

Physicochemical and Spectroscopic Comparisons

- Fluorination Impact :

- Spectroscopic Data :

Biological Activity

3,4-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antifungal research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide involves several steps including the formation of the triazole moiety. The compound is synthesized from precursor molecules through a series of reactions that typically include:

- Formation of Triazole : Utilizing 1H-1,2,4-triazole derivatives.

- Benzamide Coupling : The introduction of the benzamide group through acylation reactions.

- Fluorination : The incorporation of fluorine atoms at the 3 and 4 positions on the aromatic ring.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds similar to 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide have been shown to induce apoptosis in cancer cells through pathways involving EGFR and PARP-1 inhibition. In vitro studies demonstrated IC50 values as low as 0.33 μM for related triazole derivatives against various human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Antifungal Activity

The compound also shows promise as an antifungal agent:

- Broad-Spectrum Efficacy : In studies evaluating antifungal activities, triazole derivatives have demonstrated effectiveness against a range of fungal pathogens. For example, modifications to the triazole structure have resulted in enhanced potency against Candida species and Aspergillus fungi .

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazole derivatives including the target compound against several cancer cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole A | MCF-7 | 0.5 | EGFR Inhibition |

| Triazole B | SW480 | 0.33 | PARP-1 Induction |

| 3,4-Difluoro-N-(3-methyl... | A549 | TBD | TBD |

This data suggests a potential for significant anticancer activity but requires further detailed investigation into specific pathways and cellular responses.

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| Triazole C | C. albicans | 0.25 µg/mL | Effective |

| 3,4-Difluoro-N-(3-methyl... | A. fumigatus | TBD | TBD |

These findings highlight the potential for developing this compound into a therapeutic agent for treating fungal infections.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for 3,4-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Formation of the triazole-containing side chain via nucleophilic substitution or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .

- Step 2 : Coupling of the triazole intermediate with 3,4-difluorobenzoyl chloride using a coupling agent (e.g., DCC or EDC/HOBt) under inert conditions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

- Critical Factors :

- Temperature control during coupling (0–5°C minimizes side reactions).

- Catalytic efficiency in triazole formation (e.g., Cu(I) catalyst purity ≥98% improves yield by ~20%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR : H and C NMR to confirm benzamide and triazole moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–8.5 ppm) .

- HRMS : To verify molecular formula (e.g., [M+H] at m/z 365.12) .

- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., N–H···O=C interactions) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Findings :

- Thermal stability : Decomposition >200°C (TGA data) .

- pH stability : Stable at pH 5–7 (96% retention after 24 hours); hydrolyzes in strongly acidic/basic conditions (e.g., 50% degradation at pH 2 or 12) .

- Storage Recommendations : Argon atmosphere, -20°C, desiccated to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize PDE4 inhibitory activity?

- SAR Design :

- Variations : Modify fluorination patterns (e.g., 2,4-difluoro vs. 3,4-difluoro) and triazole substituents (e.g., methyl vs. ethyl groups) .

- Assays :

- In vitro PDE4 inhibition : IC measurements using fluorescent cAMP analogs .

- Molecular docking : Predict binding affinity to PDE4’s catalytic domain (e.g., Glide/SP docking scores < -6 kcal/mol indicate strong binding) .

- Example SAR Table :

| Substituent Position | Fluorine Pattern | Triazole Group | PDE4 IC (nM) |

|---|---|---|---|

| 3,4-difluoro | Ortho/meta | 1H-1,2,4-triazole | 12.3 ± 1.2 |

| 2,4-difluoro | Para | Methyl-triazole | 45.7 ± 3.8 |

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Troubleshooting Steps :

Solubility : Measure logP (e.g., LogP = 2.8 suggests moderate hydrophobicity; use PEG-400/water co-solvents for in vivo dosing) .

Metabolic Stability : Liver microsome assays (e.g., t < 30 min indicates rapid clearance; introduce cytochrome P450 inhibitors) .

Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% reduces free drug availability) .

Q. What strategies enhance selectivity for dual-target mechanisms (e.g., PDE4 and kinase inhibition)?

- Approaches :

- Fragment-Based Design : Incorporate pyridazine or benzothiazole fragments to target kinase ATP pockets .

- Selectivity Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) using kinase profiling panels .

- Data Analysis :

- Selectivity Ratio : IC(off-target)/IC(PDE4) >100 indicates high specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.